

# crystal structure of bis(diphenylphosphino)ethane gold(I) chloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *(Au(Dppe)2)Cl*

Cat. No.: *B1209209*

[Get Quote](#)

An In-depth Technical Guide on the Crystal Structure of Bis(diphenylphosphino)ethane Gold(I) Chloride

For the attention of: Researchers, scientists, and drug development professionals.

## Abstract

This technical guide provides a comprehensive overview of the synthesis, crystal structure, and catalytic application of the dinuclear gold(I) complex,  $[\mu\text{-}1,2\text{-bis(diphenylphosphino)ethane}]_{\text{bis}}[\text{chlorogold(I)}]$ , commonly referred to as bis(diphenylphosphino)ethane gold(I) chloride with the formula  $[(\text{AuCl})_2(\mu\text{-dppe})]$ . This document details the experimental protocol for its preparation and presents a summary of its crystallographic data. Furthermore, a proposed catalytic cycle for its application in the synthesis of disubstituted furans is illustrated. This guide is intended to be a valuable resource for researchers in the fields of inorganic chemistry, materials science, and catalysis.

## Introduction

Gold(I) phosphine complexes are a class of compounds that have garnered significant interest due to their diverse applications in catalysis, materials science, and medicine. Among these, complexes featuring the bidentate ligand 1,2-bis(diphenylphosphino)ethane (dppe) are of particular importance due to the stability conferred by the chelating phosphine. This guide focuses on the dinuclear complex  $[(\text{AuCl})_2(\mu\text{-dppe})]$ , where the dppe ligand bridges two gold(I) chloride units.

# Crystal Structure and Crystallographic Data

The solid-state structure of  $[(\text{AuCl})_2(\mu\text{-dppe})]$  has been determined by single-crystal X-ray diffraction. The compound crystallizes in a dimeric form where the dppe ligand bridges two AuCl moieties. The coordination geometry around each gold atom is nearly linear, defined by the phosphorus and chlorine atoms. A noteworthy feature of the crystal structure is the presence of a weak intermolecular gold-gold interaction, known as an aurophilic interaction, between pairs of molecules.

Table 1: Crystallographic Data for  $[(\text{AuCl})_2(\mu\text{-dppe})]$

| Parameter               | Value                                                        |
|-------------------------|--------------------------------------------------------------|
| Chemical Formula        | $\text{C}_{26}\text{H}_{24}\text{Au}_2\text{Cl}_2\text{P}_2$ |
| Crystal System          | Monoclinic                                                   |
| Space Group             | $\text{P}2_1/n$                                              |
| Unit Cell Dimensions    |                                                              |
| a                       | 12.815(2) Å                                                  |
| b                       | 11.160(2) Å                                                  |
| c                       | 19.054(4) Å                                                  |
| $\alpha$                | 90°                                                          |
| $\beta$                 | 109.33(1)°                                                   |
| $\gamma$                | 90°                                                          |
| Selected Bond Lengths   |                                                              |
| Mean Au-P               | 2.239 Å                                                      |
| Mean Au-Cl              | 2.315 Å                                                      |
| Intermolecular Distance |                                                              |
| Au···Au                 | 3.189 Å                                                      |

## Experimental Protocols

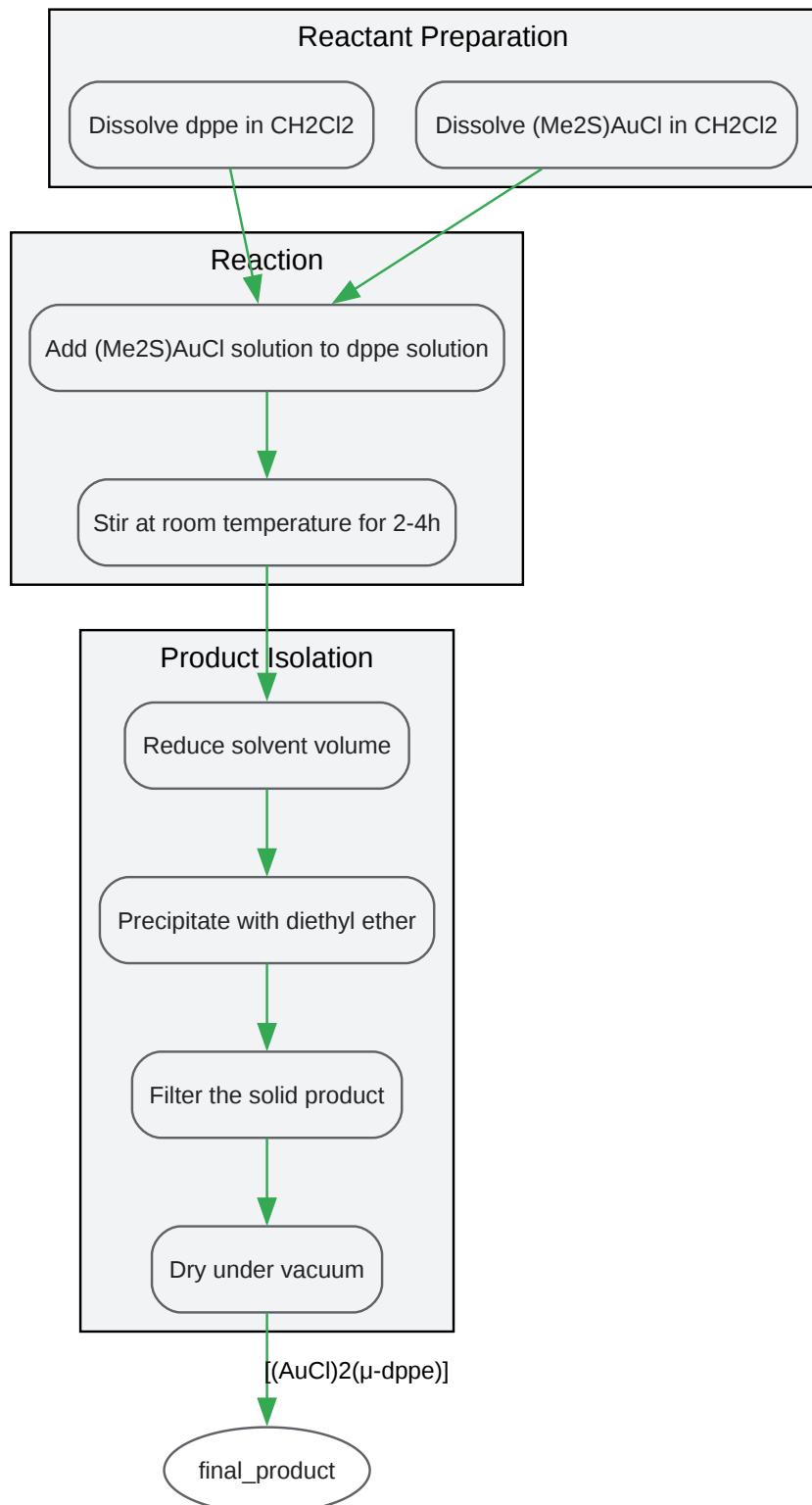
### Synthesis of [ $\mu$ -1,2-bis(diphenylphosphino)ethane]bis[chlorogold(I)] [(AuCl)<sub>2</sub>( $\mu$ -dppe)]

This protocol is adapted from established methods for the synthesis of similar dinuclear gold(I) phosphine complexes.

#### Materials:

- Chloro(dimethylsulfide)gold(I) [(Me<sub>2</sub>S)AuCl]
- 1,2-Bis(diphenylphosphino)ethane (dppe)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Diethyl ether (Et<sub>2</sub>O)
- Argon or Nitrogen gas supply
- Standard Schlenk line equipment

#### Procedure:

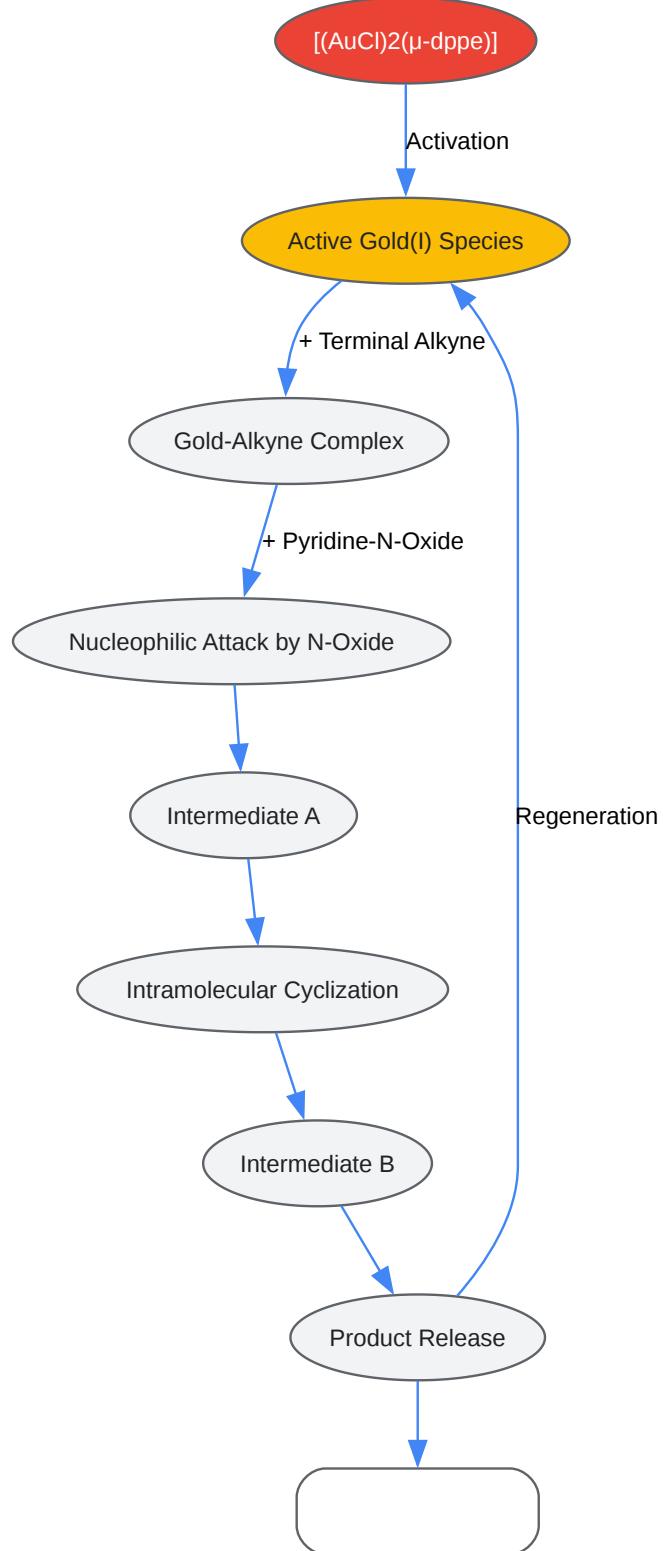

- In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 1,2-bis(diphenylphosphino)ethane (dppe) in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).
- In a separate Schlenk flask, dissolve chloro(dimethylsulfide)gold(I) [(Me<sub>2</sub>S)AuCl] (2 molar equivalents) in dichloromethane.
- Slowly add the solution of (Me<sub>2</sub>S)AuCl to the dppe solution at room temperature with continuous stirring.
- Allow the reaction mixture to stir at room temperature for 2-4 hours.
- Reduce the volume of the solvent in vacuo until a precipitate begins to form.

- Add diethyl ether to the concentrated solution to induce further precipitation of the product.
- Isolate the white to pale yellow solid product by filtration.
- Wash the product with diethyl ether and dry under vacuum.

## Visualization of Experimental Workflow and Catalytic Application

### Experimental Workflow for the Synthesis of $[(\text{AuCl})_2(\mu\text{-dppe})]$

The following diagram illustrates the key steps in the synthesis of the title compound.


Synthesis of  $[(\text{AuCl})_2(\mu\text{-dppe})]$ [Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of  $[(\text{AuCl})_2(\mu\text{-dppe})]$ .

## Proposed Catalytic Cycle for Furan Synthesis

The complex  $[(\text{AuCl})_2(\mu\text{-dppe})]$  has been shown to be an effective catalyst for the synthesis of disubstituted furans from terminal alkynes and pyridine-N-oxide. The following diagram outlines a plausible catalytic cycle for this transformation.

## Proposed Catalytic Cycle for Furan Synthesis

[Click to download full resolution via product page](#)

Caption: Proposed catalytic cycle for furan synthesis using  $[(\text{AuCl})_2(\mu\text{-dppe})]$ .

## Conclusion

This technical guide has provided a detailed overview of the dinuclear gold(I) complex,  $[(\text{AuCl})_2(\mu\text{-dppe})]$ . The crystallographic data highlights its key structural features, and the provided experimental protocol offers a clear method for its synthesis. The visualization of its catalytic role in furan synthesis underscores its potential utility in organic transformations. It is anticipated that this guide will serve as a valuable reference for researchers working with gold-based compounds and their applications.

- To cite this document: BenchChem. [crystal structure of bis(diphenylphosphino)ethane gold(I) chloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1209209#crystal-structure-of-bis-diphenylphosphino-ethane-gold-i-chloride\]](https://www.benchchem.com/product/b1209209#crystal-structure-of-bis-diphenylphosphino-ethane-gold-i-chloride)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)